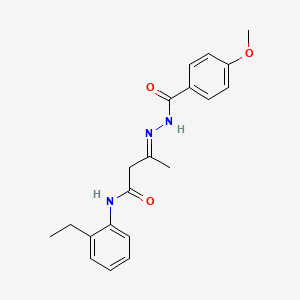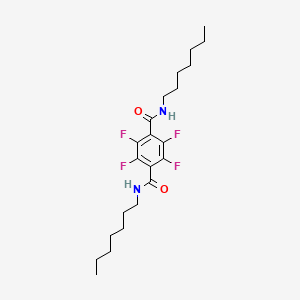
3-(p-Anisoylhydrazono)-N-(2-ethylphenyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of an ethylphenyl group, a methoxyphenyl group, and a formamido group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-ethylphenylamine with 4-methoxybenzoyl chloride to form an intermediate amide.
Formation of the Imino Group: The intermediate amide is then reacted with formamide under specific conditions to introduce the formamido group.
Final Assembly: The final step involves the reaction of the intermediate with butanoyl chloride to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in the development of pharmaceuticals, particularly as an intermediate in the synthesis of therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Explored for its potential use in the development of novel polymers and coatings.
Wirkmechanismus
The mechanism of action of (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The formamido and imino groups play a crucial role in these interactions, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- (3E)-N-(2-METHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-ETHYLPHENYL)-3-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE
- (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)AMIDO]IMINO}BUTANAMIDE
Comparison:
Structural Differences: The presence of different substituents on the phenyl rings or variations in the functional groups can lead to differences in reactivity and properties.
Uniqueness: (3E)-N-(2-ETHYLPHENYL)-3-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the specific combination of ethyl, methoxy, and formamido groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C20H23N3O3 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[(E)-[4-(2-ethylanilino)-4-oxobutan-2-ylidene]amino]-4-methoxybenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-4-15-7-5-6-8-18(15)21-19(24)13-14(2)22-23-20(25)16-9-11-17(26-3)12-10-16/h5-12H,4,13H2,1-3H3,(H,21,24)(H,23,25)/b22-14+ |
InChI-Schlüssel |
FDPLHZYNYNQBSU-HYARGMPZSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=C(C=C2)OC)/C |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B15015964.png)
![4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-methyl-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15015967.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-bromophenyl)butanamide](/img/structure/B15015976.png)
![2-{(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-(naphthalen-1-yl)-1,3-thiazole](/img/structure/B15015978.png)
![4-(4-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl benzoate](/img/structure/B15015982.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15015987.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B15016000.png)
![N-{(Z)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}-3,4-dimethylaniline](/img/structure/B15016001.png)
![6-[(Z)-2-(2-chlorophenyl)ethenyl]-5-nitropyrimidine-2,4-diol](/img/structure/B15016003.png)

![1,5-dimethyl-4-{[(E)-{5-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15016019.png)
![4-[(2-Carboxyethyl)amino]quinoline-3-carboxylic acid](/img/structure/B15016031.png)
![(3E)-N-(2,4-dimethoxyphenyl)-3-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B15016040.png)
![N'-[(1E)-1-(4-methylphenyl)butylidene]-2-phenylacetohydrazide](/img/structure/B15016043.png)
